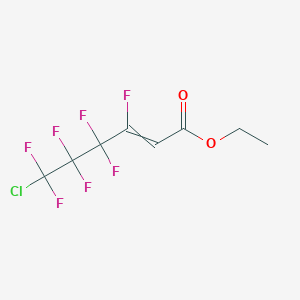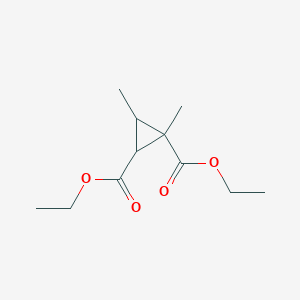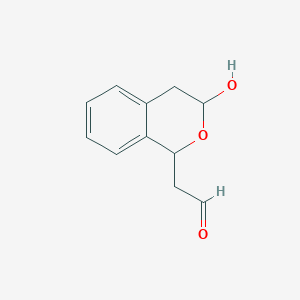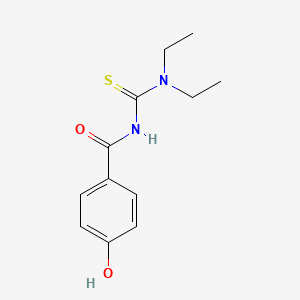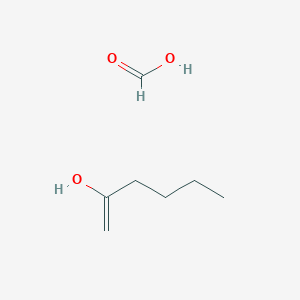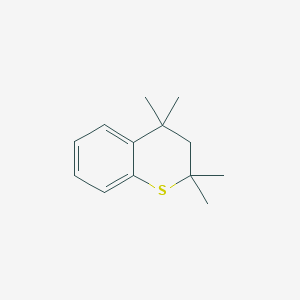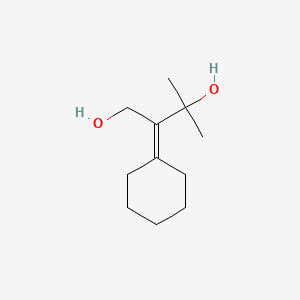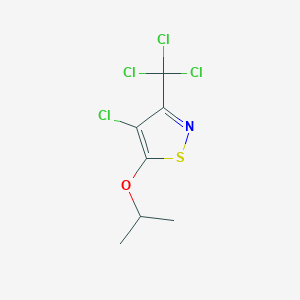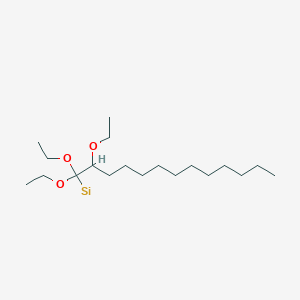![molecular formula C10H13BrN2O3S B14272750 Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]- CAS No. 156972-89-3](/img/structure/B14272750.png)
Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]- is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a bromine atom at the second position of the benzene ring, a sulfonamide group, and a propylamino carbonyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]- typically involves the following steps:
Bromination of Benzenesulfonamide: The starting material, benzenesulfonamide, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the second position of the benzene ring.
Formation of Propylamino Carbonyl Group: The brominated benzenesulfonamide is then reacted with propylamine and a carbonyl source such as phosgene or a carbonyl chloride derivative. This step involves the formation of an amide bond between the sulfonamide nitrogen and the propylamino carbonyl group.
Industrial Production Methods
Industrial production of benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to obtain the desired product with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonamide group. Oxidizing agents like hydrogen peroxide can oxidize the sulfonamide to sulfone, while reducing agents like sodium borohydride can reduce it to sulfinamide.
Condensation Reactions: The amide group in the compound can undergo condensation reactions with various reagents to form imides, ureas, or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Major Products Formed
Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of benzenesulfonyl derivatives.
Reduction: Formation of benzenesulfinamide derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s catalytic function. This inhibition can lead to various biological effects, including the modulation of pH and ion balance in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide: Lacks the bromine and propylamino carbonyl groups.
2-Bromobenzenesulfonamide: Lacks the propylamino carbonyl group.
N-[(Propylamino)carbonyl]benzenesulfonamide: Lacks the bromine atom.
Uniqueness
Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]- is unique due to the presence of both the bromine atom and the propylamino carbonyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications and chemical synthesis.
Eigenschaften
CAS-Nummer |
156972-89-3 |
|---|---|
Molekularformel |
C10H13BrN2O3S |
Molekulargewicht |
321.19 g/mol |
IUPAC-Name |
1-(2-bromophenyl)sulfonyl-3-propylurea |
InChI |
InChI=1S/C10H13BrN2O3S/c1-2-7-12-10(14)13-17(15,16)9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3,(H2,12,13,14) |
InChI-Schlüssel |
XZYYRNKNYYMSTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)NS(=O)(=O)C1=CC=CC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]-](/img/structure/B14272682.png)
![Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl-](/img/structure/B14272686.png)
